An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a cornerstone in modern medicinal chemistry. Recognized as a privileged heterocyclic scaffold, it is a bioisosteric analogue of purine, granting it access to a wide array of biological targets.[2][4] Its unique electronic and structural properties have led to its incorporation into therapeutic candidates for oncology, inflammation, and neurodegenerative disorders. This guide provides a detailed examination of the physicochemical properties of a specific derivative, 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
It is important to note that while the parent[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented, specific experimental data for the 8-methyl derivative is sparse in the readily available scientific literature. Therefore, this guide will provide a comprehensive overview of the core scaffold's known properties, supplemented by expert analysis and theoretical predictions on how the introduction of a methyl group at the 8-position modulates these characteristics. This approach offers a robust framework for researchers working with this and related molecules.
Molecular Structure and Core Attributes
The foundational step in understanding any molecule is to visualize its structure and define its basic attributes. The 8-methyl substitution adds a new dimension to the electronic and steric profile of the parent ring system.
Chemical Structure
The structure consists of a pyridine ring fused with a 1,2,4-triazole ring, with a methyl group substituent at position 8.
Caption: Molecular structure of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Core Identifiers
While a specific CAS number for 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine is not readily found, we can define its fundamental molecular properties. For context, the CAS number for the parent scaffold,[1][2][3]triazolo[1,5-a]pyridine, is 274-85-1.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₃ | Calculated |
| Molecular Weight | 146.17 g/mol | Calculated |
| Exact Mass | 146.0718 Da | Calculated |
| Parent Scaffold CAS | 274-85-1 |
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of the[1][2][3]triazolo[1,5-a]pyridine scaffold and the electronic/steric effects of an 8-methyl group.
Physical State and Melting Point
The parent scaffold is a solid at room temperature. For 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine, a crystalline solid form is expected. The melting point of substituted triazolopyridines can vary widely depending on the nature and position of the substituents, often ranging from below 100°C to over 250°C for more complex derivatives.[1][5] The introduction of the methyl group may slightly alter crystal lattice packing compared to the parent molecule, but a precise melting point cannot be predicted without experimental data.
Solubility Profile
The solubility of a compound is critical for its utility in both synthetic and biological applications.
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Aqueous Solubility: The parent triazolopyridine ring has some degree of polarity due to the nitrogen atoms. However, the addition of a lipophilic methyl group is expected to decrease its solubility in water compared to the unsubstituted scaffold.
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Organic Solvents: Solubility is predicted to be good in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is expected to be moderately soluble in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), and in alcohols such as methanol and ethanol. The methyl group will likely enhance its solubility in less polar solvents like ethyl acetate and toluene compared to the parent compound.
Lipophilicity (logP)
The partition coefficient (logP) is a key determinant of a molecule's pharmacokinetic profile (ADME).
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Prediction: The addition of a methyl group will increase the lipophilicity of the molecule. The calculated logP (cLogP) for the parent scaffold is approximately 0.5-1.0. The 8-methyl derivative is predicted to have a higher cLogP value , likely in the range of 1.2-1.7. This enhancement in lipophilicity can have significant implications for cell permeability and metabolic stability.
Acidity/Basicity (pKa)
The nitrogen atoms in the heterocyclic system confer basic properties. The most basic nitrogen is typically the pyridine nitrogen (N4), which is available for protonation.
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Prediction: The methyl group at the 8-position is a weak electron-donating group (EDG) through hyperconjugation. This effect increases the electron density in the pyridine ring, making the N4 nitrogen slightly more basic. Therefore, the pKa of the conjugate acid of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine is expected to be slightly higher than that of the unsubstituted parent compound.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following is a prediction of the key spectroscopic features of 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
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Methyl Protons (8-CH₃): A singlet integrating to 3 protons, expected around δ 2.4 - 2.6 ppm .
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Aromatic Protons: The protons on the pyridine ring (H5, H6, H7) and the triazole ring (H2) will appear in the aromatic region (δ 7.0 - 9.0 ppm). The H7 proton, being adjacent to the methyl group, will likely show a doublet and may experience a slight upfield shift compared to the parent compound. The H5 proton is typically the most deshielded, appearing furthest downfield.
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¹³C NMR: The carbon NMR will provide confirmation of the carbon skeleton.
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Methyl Carbon (8-CH₃): A signal in the aliphatic region, expected around δ 15 - 20 ppm .
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Aromatic Carbons: Signals corresponding to the seven carbons of the fused ring system will appear in the aromatic region (δ 110 - 160 ppm). The signal for C8 will be a quaternary carbon, and its chemical shift will be influenced by the methyl substituent.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.
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Expected Ionization: The molecule is expected to ionize readily under Electrospray Ionization (ESI) in positive mode.
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Predicted m/z: The primary ion observed would be the protonated molecule [M+H]⁺.
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Calculated m/z for [C₈H₉N₃]⁺: 147.0796
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Synthesis and Reactivity
Understanding the synthesis and reactivity of the scaffold is crucial for designing analogues and planning further chemical modifications.
General Synthetic Approach
While a specific synthesis for the 8-methyl derivative is not detailed in the provided search results, a general and robust method for constructing the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of 2-hydrazinopyridines with appropriate reagents. A plausible route to the 8-methyl derivative would start with 3-methyl-2-hydrazinopyridine.
Caption: A plausible synthetic route to 8-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocol Insight: This type of condensation reaction is typically performed under heating in a suitable solvent, or sometimes neat. The choice of the one-carbon source (like formic acid for an unsubstituted C2 position) is critical. Using other reagents, such as orthoesters or acid chlorides, can introduce substituents at the C2 position.
Chemical Reactivity
The[1][2][3]triazolo[1,5-a]pyridine system has a unique reactivity profile.
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Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making it resistant to electrophilic substitution. However, the electron-donating 8-methyl group would slightly activate the ring towards electrophiles, with substitution likely favored at the C7 or C5 positions.
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Nucleophilic Aromatic Substitution: The fused triazole ring withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack, particularly at positions C5 and C7, especially if a leaving group is present.
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Metal-Chelating Properties: The nitrogen atoms (specifically N1, N3, and N4) have accessible lone pairs, allowing the scaffold to act as a ligand and coordinate with metal ions.[2]
Conclusion and Future Outlook
8-Methyl-[1][2][3]triazolo[1,5-a]pyridine represents an important, albeit under-characterized, member of a therapeutically significant class of heterocycles. This guide has synthesized available information on the parent scaffold with established chemical principles to provide a robust, predictive overview of its physicochemical properties.
The key predicted takeaways for the 8-methyl derivative are:
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Increased Lipophilicity: A higher logP value compared to the parent scaffold, which has direct implications for its ADME profile.
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Enhanced Basicity: A slightly higher pKa due to the electron-donating nature of the methyl group.
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Distinct Spectroscopic Signature: A characteristic singlet in the ¹H NMR spectrum and a new aliphatic signal in the ¹³C NMR spectrum, providing clear handles for its identification.
For researchers in drug discovery, these predicted properties serve as a critical starting point for virtual screening, analogue design, and the interpretation of experimental results. Further empirical studies are warranted to validate these predictions and fully unlock the potential of this promising molecule.
References
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Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]
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PubChem. (1,2,4)Triazolo(1,5-a)pyridine-6-carbonitrile, 8-((2-(dibutylamino)-4-phenyl-5-thiazolyl)imino)-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo-. Available from: [Link]
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PubChem. (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. Available from: [Link]
